N-(5-sulfanyl-3H-1,2,4-dithiazol-3-ylidene)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-sulfanyl-3H-1,2,4-dithiazol-3-ylidene)acetamide is a chemical compound with the CAS number 23405-40-5 . It is also known by other names such as N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)acetamide and Acetamide, N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)- .
Molecular Structure Analysis
The molecular formula of N-(5-sulfanyl-3H-1,2,4-dithiazol-3-ylidene)acetamide is C4H4N2OS3 . Its molecular weight is 192.28 . The InChI key is MOFKZGWCLBNHNS-UHFFFAOYSA-N . For more detailed structural analysis, techniques such as NMR, HPLC, LC-MS, and UPLC can be used .Scientific Research Applications
Antitumor Activity
The compound has been found to exhibit antitumor activity . It has been used in the synthesis of new compounds that have been screened for their in vitro antitumor activity against various human cancer cell lines.
Antimicrobial Activity
Compounds containing a 1,3-thiazolidin-4-one fragment, like our compound, are known for their biological activity, including antimicrobial properties . They can be used in the treatment of various bacterial infections.
Anti-inflammatory Activity
1,3-thiazolidin-4-one derivatives, like our compound, have been found to possess anti-inflammatory properties . They can be used in the treatment of conditions characterized by inflammation.
Antiviral Activity
Compounds of this series have been found to exhibit antiviral properties . They can be used in the treatment of various viral infections.
Antidiabetic Activity
Compounds containing a 1,3-thiazolidin-4-one fragment are known to act as peroxisome proliferator activated receptor (PPAR) antagonists, and such compounds are used in the treatment of type II diabetes .
Anticonvulsant Activity
Compounds of this series have been found to exhibit anticonvulsant properties . They can be used in the treatment of conditions characterized by convulsions or seizures.
Safety and Hazards
properties
IUPAC Name |
N-(5-sulfanylidene-1,2,4-dithiazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2OS3/c1-2(7)5-3-6-4(8)10-9-3/h1H3,(H,5,6,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFKZGWCLBNHNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=S)SS1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001030905 |
Source
|
Record name | N-(3-Thioxo-3H-1,2,4-dithiazol-5-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001030905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
23405-40-5 |
Source
|
Record name | N-(3-Thioxo-3H-1,2,4-dithiazol-5-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001030905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(5-sulfanyl-3H-1,2,4-dithiazol-3-ylidene)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.